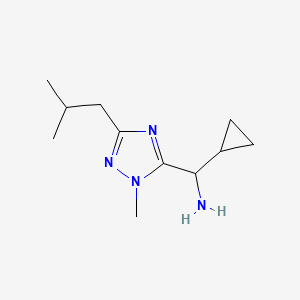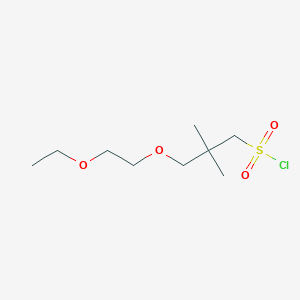
3-(2-Ethoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Ethoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride is an organic compound with a complex structure. It is primarily used in organic synthesis and various chemical reactions due to its unique properties. This compound is known for its reactivity and versatility in forming various derivatives, making it valuable in both academic research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride typically involves the reaction of 3-(2-Ethoxyethoxy)-2,2-dimethylpropane-1-sulfonic acid with thionyl chloride. The reaction is carried out under controlled conditions to ensure the complete conversion of the sulfonic acid to the sulfonyl chloride. The reaction is typically performed in an inert atmosphere to prevent any side reactions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure the consistency of the final product. The use of advanced purification techniques, such as distillation and crystallization, is common to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Ethoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Addition Reactions: It can also participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters.
Wissenschaftliche Forschungsanwendungen
3-(2-Ethoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(2-Ethoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The compound can react with various nucleophiles, leading to the formation of new covalent bonds and the modification of the target molecules. The specific molecular targets and pathways involved depend on the nature of the nucleophile and the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethoxypropane: A simpler ether compound with similar ethoxy groups.
Diethylene glycol diethyl ether: Another ether compound with similar structural features.
2-Ethoxy-1-naphthoyl chloride: A related sulfonyl chloride compound with different substituents.
Uniqueness
3-(2-Ethoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility. Its ability to participate in a wide range of chemical reactions makes it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H19ClO4S |
|---|---|
Molekulargewicht |
258.76 g/mol |
IUPAC-Name |
3-(2-ethoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H19ClO4S/c1-4-13-5-6-14-7-9(2,3)8-15(10,11)12/h4-8H2,1-3H3 |
InChI-Schlüssel |
DIULQCCPZMPVAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCOCC(C)(C)CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


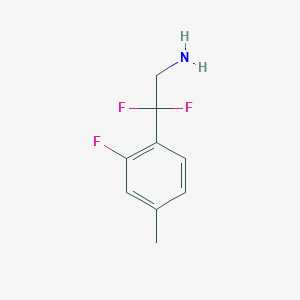
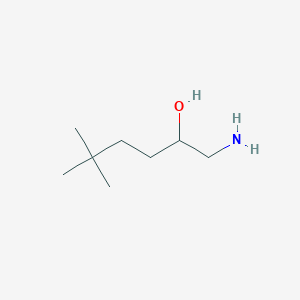
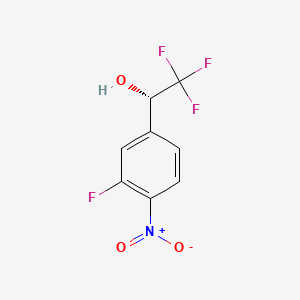

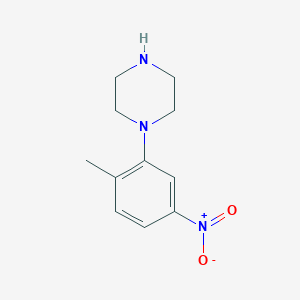
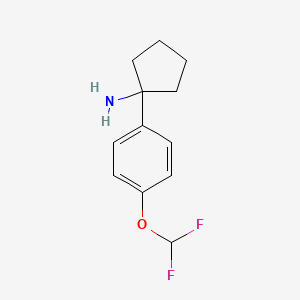
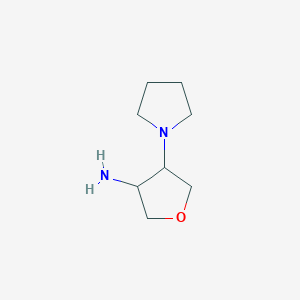
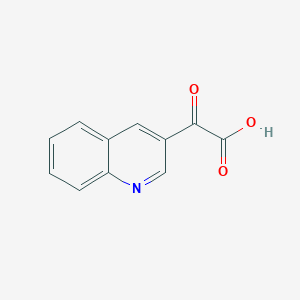

![Tert-butyl 2-{[(tert-butoxy)carbonyl]amino}-3-sulfanylpropanoate](/img/structure/B15309823.png)

